molecular formula C19H24N8O B6534074 2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-N-(2-phenylethyl)acetamide CAS No. 1058387-14-6

2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-N-(2-phenylethyl)acetamide

Cat. No. B6534074
CAS RN: 1058387-14-6
M. Wt: 380.4 g/mol
InChI Key: LTXPVFKTERLODJ-UHFFFAOYSA-N
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Description

Triazolopyrimidines are a class of compounds that have been studied for their potential biological activities . They contain a triazole ring fused with a pyrimidine ring, which can be functionalized with various groups to create a wide range of compounds .


Synthesis Analysis

Triazolopyrimidines can be synthesized through a variety of methods. One common method involves a multicomponent reaction using an amide, amine, carbonyl, azide, and alkyne . This reaction can be performed in a one-pot, three-step cascade process .


Molecular Structure Analysis

The molecular structure of triazolopyrimidines can be determined using techniques such as 1D and 2D NMR spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

Triazolopyrimidines can undergo a variety of chemical reactions. For example, they can react with nucleophiles to introduce various functional groups into the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidines can vary widely depending on the specific compound. These properties can be predicted using computational methods .

Mechanism of Action

The mechanism of action of triazolopyrimidines can vary depending on the specific compound and its biological target. Some triazolopyrimidines have been studied for their potential as c-Met inhibitors .

Safety and Hazards

The safety and hazards of triazolopyrimidines can also vary depending on the specific compound. Some triazolopyrimidines have shown promising antibacterial activity against multidrug-resistant clinical isolates, suggesting a potential therapeutic use .

Future Directions

Triazolopyrimidines are a promising class of compounds for drug discovery. Future research could focus on designing new triazolopyrimidine derivatives with improved activity and safety profiles .

properties

IUPAC Name

2-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N8O/c1-25-18-17(23-24-25)19(22-14-21-18)27-11-9-26(10-12-27)13-16(28)20-8-7-15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3,(H,20,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXPVFKTERLODJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCN(CC3)CC(=O)NCCC4=CC=CC=C4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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